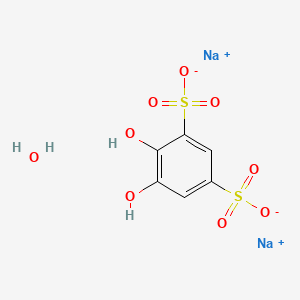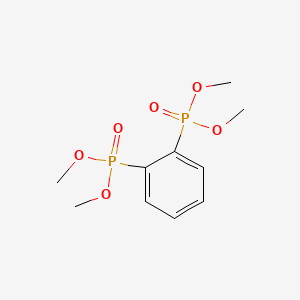
Octyl 2-aminoacetate Hydrochloride
説明
Octyl 2-aminoacetate hydrochloride is a chemical compound with the CAS Number: 39540-30-2. It has a molecular weight of 223.74 and its IUPAC name is octyl aminoacetate hydrochloride . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for Octyl 2-aminoacetate hydrochloride is1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-8-13-10(12)9-11;/h2-9,11H2,1H3;1H . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
Octyl 2-aminoacetate hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a water solubility of 0.434 mg/ml .科学的研究の応用
Synthesis and Chemical Properties
Octyl 2-aminoacetate hydrochloride serves as an important intermediate in the synthesis of complex molecules. For instance, it has been utilized in the preparation of glycosylated derivatives, demonstrating its role in glycosylation reactions which are crucial for the synthesis of various biomolecules, including glycoproteins and glycolipids (Spinola & Jeanloz, 1970). This process is fundamental in the development of pharmaceuticals and biologically active compounds.
Bioavailability Enhancement
The compound has shown potential in enhancing the bioavailability of certain pharmaceutical agents. Studies on related compounds, such as octreotide, have shown that derivatives of octyl 2-aminoacetate hydrochloride, like N-trimethyl chitosan chloride (TMC), can significantly increase the absorption and bioavailability of drugs, making it a valuable agent in drug formulation and delivery systems (Thanou, Verhoef, Marbach, & Junginger, 2000).
Oligonucleotide Synthesis
In the field of genetic engineering and molecular biology, octyl 2-aminoacetate hydrochloride-related compounds have been applied in the synthesis of oligonucleotides. The introduction of protective groups, such as the 2-(N-formyl-N-methyl)aminoethyl group, into oligonucleotide chains is crucial for the stability and specificity of these molecules in therapeutic applications and research (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).
Renal Uptake Reduction
In nuclear medicine, derivatives of octyl 2-aminoacetate hydrochloride have been explored for reducing renal uptake of diagnostic and therapeutic radiolabeled compounds. This application is critical in minimizing radiation exposure to the kidneys, thereby increasing the safety profile of radiopharmaceuticals used in imaging and therapy (van Eerd et al., 2006).
Environmental Applications
The compound has also found use in environmental science, particularly in the study of hydrophobic ionogenic organic compounds. Understanding the distribution and behavior of such compounds in natural waters is essential for assessing environmental risks and developing remediation strategies (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).
Safety And Hazards
The safety information for Octyl 2-aminoacetate hydrochloride includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
octyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-8-13-10(12)9-11;/h2-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORFEZYGSYLFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374707 | |
| Record name | Octyl 2-aminoacetate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2-aminoacetate Hydrochloride | |
CAS RN |
39540-30-2 | |
| Record name | Octyl 2-aminoacetate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39540-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















